![molecular formula C22H22N4O5S2 B2583043 4-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide CAS No. 923193-13-9](/img/structure/B2583043.png)
4-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
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Description
4-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a useful research compound. Its molecular formula is C22H22N4O5S2 and its molecular weight is 486.56. The purity is usually 95%.
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Biological Activity
The compound 4-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a complex organic molecule that incorporates a morpholine sulfonamide structure and a 1,3,4-oxadiazole moiety. This combination has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The molecular structure of the compound includes several functional groups that contribute to its biological activity. The morpholine ring is known for its ability to enhance solubility and bioavailability, while the oxadiazole moiety is often associated with various pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole ring exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds with oxadiazole structures have shown significant antibacterial and antifungal properties.
- Anticancer Activity : Some derivatives have demonstrated inhibitory effects on cancer cell lines, particularly through mechanisms involving telomerase inhibition.
Anticancer Activity
A study focusing on related oxadiazole derivatives revealed that many exhibited potent telomerase inhibitory activity. For instance, certain compounds demonstrated IC50 values below 1 µM, indicating strong efficacy compared to staurosporine (IC50 = 6.41 µM) . The mechanism of action often involves cell cycle arrest and apoptosis induction in cancer cells.
Case Study: Telomerase Inhibition
In a specific case involving a derivative similar to the target compound, flow cytometric analysis showed that it could arrest the cell cycle at the G2/M phase and induce apoptosis in MGC-803 cells in a concentration-dependent manner. Additionally, Western blotting indicated a reduction in dyskerin expression, a component of the telomerase complex .
Antimicrobial Activity
The 1,3,4-oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research has highlighted their effectiveness against various pathogens including bacteria and fungi. For example:
- Antitubercular Activity : Some derivatives were found to inhibit Mycobacterium bovis BCG effectively .
Table: Antimicrobial Efficacy of Oxadiazole Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A1 | E. coli | 12 µg/mL |
A2 | S. aureus | 8 µg/mL |
A3 | C. albicans | 16 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can be influenced by various structural modifications:
- Substituents on the Phenyl Ring : Modifications can enhance binding affinity and selectivity towards biological targets.
- Oxadiazole Positioning : The position of the oxadiazole ring relative to other functional groups can significantly affect biological potency.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-2-15-32-22-25-24-21(31-22)18-5-3-4-6-19(18)23-20(27)16-7-9-17(10-8-16)33(28,29)26-11-13-30-14-12-26/h2-10H,1,11-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTJVCBYFBVYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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